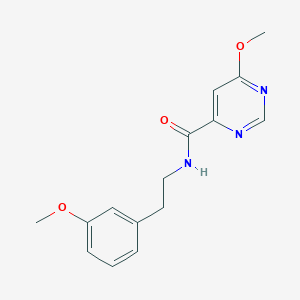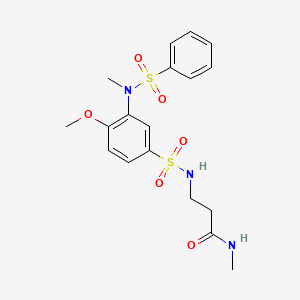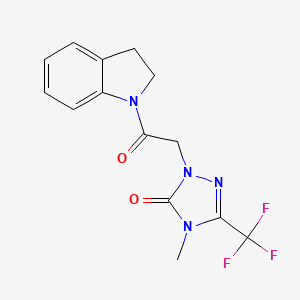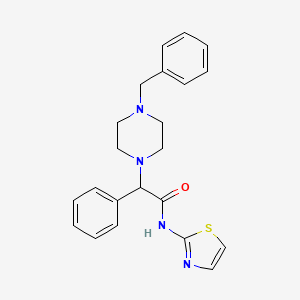![molecular formula C23H19N5O4 B2549040 N-(4-acetylphenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 941989-40-8](/img/structure/B2549040.png)
N-(4-acetylphenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N-(4-acetylphenyl)-2-(4-formylphenoxy)acetamide derivatives, including 1,2-dihydropyridines, arylidines, and hydrazides, was achieved through a series of chemical reactions starting from N-(4-acetylphenyl)-2-(4-formylphenoxy)acetamide. The process involved the use of this compound as a precursor for further chemical transformations. The synthesis route was extended to create a novel terthienylnicotinamidine hydrochloride salt via a Stille coupling reaction, followed by treatment with lithium trimethylsilylamide and subsequent hydrolysis .
Molecular Structure Analysis
The molecular structure of the synthesized compounds was confirmed using various spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, MS, and elemental analysis. Theoretical studies, particularly on terthienylnicotinamidine, highlighted the presence of atoms with a high density of positive values, indicating potential active centers for electron acceptance .
Chemical Reactions Analysis
The chemical reactivity of the synthesized compounds was explored through their antioxidant activity. The transformation of the precursor compound into hydrazide analogs resulted in a significant increase in antioxidant activity, as demonstrated by the ABTS•+ free radical assay. This suggests that the chemical modifications introduced during the synthesis process enhanced the reactivity of the compounds towards free radicals .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds were not directly reported in the provided data. However, the antioxidant activity assessment suggests that the compounds possess properties that enable them to act as electron donors or acceptors, which is a critical aspect of their antioxidant function. Theoretical studies on related molecules, such as N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, have shown that a small HOMO-LUMO energy gap indicates chemical reactivity, which could be relevant to the compounds .
Relevant Case Studies
While the provided data does not include specific case studies, the assessment of antioxidant activity serves as a practical application of the synthesized compounds. Additionally, the molecular docking studies of related molecules, such as the anti-amoebic agent mentioned in the second paper, provide insight into how these compounds could interact with biological targets, such as enzymes, which could be relevant for the compounds synthesized in the first paper .
科学的研究の応用
Heterocyclic Compound Synthesis
Research has explored the synthesis of novel heterocyclic compounds, which are crucial in medicinal chemistry due to their diverse biological activities. For example, Dawood et al. (2008) discussed the synthesis of various pyridone, pyrazolo[3,4-d]-1,2,3-triazine, and pyrimidine derivatives, showcasing the versatility of similar structures in generating biologically active molecules. This synthesis route underscores the potential of compounds like "N-(4-acetylphenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide" to serve as precursors or intermediates in developing new therapeutic agents Dawood, Farag, & Khedr, 2008.
Antiviral and Antimicrobial Properties
Compounds with pyrimidine and pyridine moieties have been evaluated for their antiviral and antimicrobial properties. Zhu et al. (2019) demonstrated that inhibitors containing pyrimidine bases as P2 ligands exhibit significant antiviral activity against HIV-1, including drug-resistant variants. This suggests that compounds with similar structures could be explored for their potential antiviral applications Zhu et al., 2019.
Applications in Heterocyclic Chemistry
The research on heterocyclic chemistry, including the synthesis of isoxazolines and isoxazoles from pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, highlights the potential of using complex acetamides as key intermediates. These compounds can be utilized to generate a wide range of heterocyclic compounds with potential biological activities Rahmouni et al., 2014.
特性
IUPAC Name |
N-(4-acetylphenyl)-2-[2,4-dioxo-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O4/c1-15(29)16-7-9-17(10-8-16)26-20(30)14-27-19-6-4-12-25-21(19)22(31)28(23(27)32)13-18-5-2-3-11-24-18/h2-12H,13-14H2,1H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDMDSMDQHJWAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=N4)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((1-(Methylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole](/img/structure/B2548958.png)



![4-chloro-3-[(3,3,3-trifluoropropoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole](/img/structure/B2548966.png)


![6-(4-methoxyphenyl)-3-methyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2548970.png)
![2-(3-cyclohexyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2548971.png)
![(E)-4-(Dimethylamino)-N-[[1-(4-hydroxyoxan-4-yl)cyclopropyl]methyl]but-2-enamide](/img/structure/B2548973.png)

![Benzo[d]thiazol-6-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2548978.png)
![2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenylacetamide](/img/structure/B2548979.png)
